Cas no 1803589-04-9 (Potassium 3-(phenylcarbamoyl)benzoate)
Potassium 3-(phenylcarbamoyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- potassium 3-(phenylcarbamoyl)benzoate
- potassium;3-(phenylcarbamoyl)benzoate
- Potassium 3-(phenylcarbamoyl)benzoate
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- MDL: MFCD28397753
- Inchi: 1S/C14H11NO3.K/c16-13(15-12-7-2-1-3-8-12)10-5-4-6-11(9-10)14(17)18;/h1-9H,(H,15,16)(H,17,18);/q;+1/p-1
- InChI Key: GHZGQGRTHTXYCR-UHFFFAOYSA-M
- SMILES: [K+].O=C(C1C=CC=C(C(=O)[O-])C=1)NC1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 316
- Topological Polar Surface Area: 69.2
Potassium 3-(phenylcarbamoyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P994753-25mg |
Potassium 3-(Phenylcarbamoyl)benzoate |
1803589-04-9 | 25mg |
$ 70.00 | 2022-06-03 | ||
| TRC | P994753-50mg |
Potassium 3-(Phenylcarbamoyl)benzoate |
1803589-04-9 | 50mg |
$ 95.00 | 2022-06-03 | ||
| TRC | P994753-250mg |
Potassium 3-(Phenylcarbamoyl)benzoate |
1803589-04-9 | 250mg |
$ 365.00 | 2022-06-03 | ||
| Enamine | EN300-210977-0.05g |
potassium 3-(phenylcarbamoyl)benzoate |
1803589-04-9 | 95% | 0.05g |
$88.0 | 2023-09-16 | |
| Enamine | EN300-210977-0.1g |
potassium 3-(phenylcarbamoyl)benzoate |
1803589-04-9 | 95% | 0.1g |
$132.0 | 2023-09-16 | |
| Enamine | EN300-210977-0.25g |
potassium 3-(phenylcarbamoyl)benzoate |
1803589-04-9 | 95% | 0.25g |
$188.0 | 2023-09-16 | |
| Enamine | EN300-210977-0.5g |
potassium 3-(phenylcarbamoyl)benzoate |
1803589-04-9 | 95% | 0.5g |
$353.0 | 2023-09-16 | |
| Enamine | EN300-210977-1.0g |
potassium 3-(phenylcarbamoyl)benzoate |
1803589-04-9 | 95% | 1g |
$470.0 | 2023-06-08 | |
| Enamine | EN300-210977-2.5g |
potassium 3-(phenylcarbamoyl)benzoate |
1803589-04-9 | 95% | 2.5g |
$923.0 | 2023-09-16 | |
| Enamine | EN300-210977-5.0g |
potassium 3-(phenylcarbamoyl)benzoate |
1803589-04-9 | 95% | 5g |
$1364.0 | 2023-06-08 |
Potassium 3-(phenylcarbamoyl)benzoate Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on Potassium 3-(phenylcarbamoyl)benzoate
Research Brief on Potassium 3-(phenylcarbamoyl)benzoate (CAS: 1803589-04-9): Recent Advances and Applications
Potassium 3-(phenylcarbamoyl)benzoate (CAS: 1803589-04-9) is a chemical compound of growing interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a versatile intermediate in drug synthesis and its role in modulating biological pathways. This research brief synthesizes the latest findings on this compound, focusing on its chemical properties, synthetic applications, and therapeutic potential.
One of the key areas of investigation has been the compound's role as a precursor in the synthesis of novel anti-inflammatory agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Potassium 3-(phenylcarbamoyl)benzoate serves as a critical building block in the development of COX-2 inhibitors with improved selectivity and reduced gastrointestinal side effects. The study utilized computational modeling to optimize the compound's derivatization, resulting in a new class of nonsteroidal anti-inflammatory drugs (NSAIDs) with enhanced pharmacokinetic profiles.
In addition to its applications in drug synthesis, Potassium 3-(phenylcarbamoyl)benzoate has shown promise in the field of targeted drug delivery. Research conducted at the University of Cambridge in 2024 revealed that the compound can be functionalized to create pH-sensitive drug carriers. These carriers exhibit selective release of therapeutic agents in acidic tumor microenvironments, thereby improving the efficacy of chemotherapy while minimizing off-target effects. The study, published in Advanced Drug Delivery Reviews, underscores the compound's potential in oncology applications.
Another significant development involves the compound's role in enzyme inhibition. A recent preprint on bioRxiv (2024) reported that Potassium 3-(phenylcarbamoyl)benzoate derivatives act as potent inhibitors of histone deacetylases (HDACs), a class of enzymes implicated in cancer and neurodegenerative diseases. The study employed high-throughput screening and molecular docking to identify the most effective derivatives, paving the way for new epigenetic therapies.
Despite these advancements, challenges remain in the large-scale production and clinical translation of Potassium 3-(phenylcarbamoyl)benzoate-based therapeutics. Issues such as solubility, stability, and bioavailability need to be addressed through further formulation optimization. Ongoing research is exploring nanoformulations and prodrug strategies to overcome these limitations.
In conclusion, Potassium 3-(phenylcarbamoyl)benzoate (CAS: 1803589-04-9) represents a promising scaffold in pharmaceutical research, with applications ranging from anti-inflammatory drug development to targeted cancer therapy. Future studies should focus on optimizing its physicochemical properties and expanding its therapeutic repertoire through innovative derivatization strategies.
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